molecular formula C10H15N3O B13428704 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B13428704
M. Wt: 193.25 g/mol
InChI Key: OLBKCSIMANSQPK-UHFFFAOYSA-N
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Description

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that features both imidazole and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrazole rings. For instance, the reaction might involve the use of amines, aldehydes, and nitriles under catalytic conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazo[1,2-b]pyrazoles .

Scientific Research Applications

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to its specific combination of imidazole and pyrazole rings, along with the isobutyl and methanol substituents. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanol

InChI

InChI=1S/C10H15N3O/c1-8(2)6-12-3-4-13-10(12)5-9(7-14)11-13/h3-5,8,14H,6-7H2,1-2H3

InChI Key

OLBKCSIMANSQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)CO

Origin of Product

United States

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